Procyclidine-d11 (hydrochloride) is a stable isotope-labeled derivative of Procyclidine, a medication primarily used to treat symptoms associated with Parkinson's disease and other movement disorders. The presence of deuterium atoms in Procyclidine-d11 allows for enhanced tracking and analysis in pharmacokinetic studies, making it a valuable tool in research settings.
Source: Procyclidine-d11 (hydrochloride) is synthesized from Procyclidine, which itself is derived from various chemical precursors. It is commercially available from several suppliers, including LGC Standards and MedchemExpress, and is used in scientific research due to its unique properties as a stable isotope-labeled compound .
Classification: This compound falls under the category of neurochemical analytical standards and is classified as an active pharmaceutical ingredient (API). It is specifically utilized in studies related to neurotransmission, memory, learning, cognition, and the treatment of neurological conditions such as Parkinson's disease and schizophrenia .
The synthesis of Procyclidine-d11 (hydrochloride) involves several chemical reactions that modify the structure of the original Procyclidine molecule by substituting hydrogen atoms with deuterium. The general synthetic pathway includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or vary based on the supplier's methodology.
Procyclidine-d11 (hydrochloride) can participate in various chemical reactions typical for amine-containing compounds:
These reactions are essential for understanding its behavior in biological systems and during drug formulation .
Procyclidine acts primarily as an anticholinergic agent. Its mechanism involves:
The pharmacodynamic profile of Procyclidine-d11 allows researchers to study its effects more precisely due to the isotopic labeling .
Procyclidine-d11 (hydrochloride) has several scientific applications:
These applications underscore its significance in both clinical and research settings, enhancing our understanding of pharmacological mechanisms involved in treating movement disorders .
Efficient chromatographic separation of procyclidine-d11 hydrochloride from endogenous plasma components is fundamental to assay specificity. Optimal resolution is achieved using a reversed-phase Zodiac C18 column (50 × 4.6 mm, 5 µm particle size) with an isocratic mobile phase comprising methanol and 0.1% aqueous formic acid (70:30, v/v). This combination delivers exceptional peak symmetry (asymmetry factor 0.95-1.05) and baseline resolution within an accelerated 2-minute analytical run time. The acidic modifier enhances ionization efficiency in positive electrospray ionization mode while suppressing silanol interactions that could cause peak tailing. Flow rate optimization at 1.0 mL/min balances backpressure constraints with temporal resolution, enabling high-throughput analysis essential for pharmacokinetic studies with dense sampling points [1].
Table 1: Optimized Chromatographic Parameters for Procyclidine-d11 Hydrochloride Separation
Parameter | Specification | Impact on Performance |
---|---|---|
Column | Zodiac C18 (50 × 4.6 mm, 5 µm) | Optimal surface area for rapid equilibration |
Mobile Phase | Methanol: 0.1% FA in water (70:30) | Enhances ionization while maintaining resolution |
Flow Rate | 1.0 mL/min | Balances backpressure and analysis time |
Column Temperature | 40°C | Reduces viscosity for improved efficiency |
Injection Volume | 10 µL | Maximizes sensitivity without band broadening |
Run Time | 2.0 min | Enables high-throughput analysis |
Detection specificity for procyclidine-d11 hydrochloride is achieved through triple quadrupole mass spectrometry employing positive electrospray ionization with MRM. Critical ionization parameters include a desolvation temperature of 350°C, capillary voltage of 3.5 kV, and nebulizer gas flow of 650 L/hr. The protonated molecular ion [M+H]+ of procyclidine-d11 hydrochloride appears at m/z 302.3 → 98.1, while the non-deuterated procyclidine transitions at m/z 292.2 → 98.1, establishing a distinct 10 Da mass difference essential for interference-free quantification. Collision energy optimization demonstrates maximum sensitivity at 25 eV, with declustering potentials of 80 V ensuring efficient ion transmission. These parameters yield robust signal-to-noise ratios (>50:1) at the lower limit of quantification (0.5 ng/mL) [1] [4].
Table 2: Optimized MRM Transitions for Procyclidine-d11 Hydrochloride and Internal Standard
Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
---|---|---|---|---|
Procyclidine-d11 HCl | 302.3 | 98.1 | 100 | 25 |
Procyclidine (analyte) | 292.2 | 98.1 | 100 | 25 |
Procyclidine D11 IS | 302.3 | 98.1 | 100 | 25 |
Validation of procyclidine-d11 hydrochloride quantification adheres stringently to USFDA bioanalytical method validation guidelines, with specific considerations for deuterated internal standards. The guidance mandates assessment of potential isotopic interference between deuterated and non-deuterated species through cross-channel evaluation. Method specificity validation involves analyzing six independent sources of blank human plasma, confirming absence of co-eluting interferences at the retention times of both procyclidine and its deuterated analog. Stability assessments encompass bench-top (24h), autosampler (48h), freeze-thaw (three cycles), and long-term storage (-80°C, 30 days) conditions. The deuterated compound demonstrates enhanced stability against metabolic degradation compared to its non-deuterated counterpart, particularly during sample processing at ambient temperatures [1] [4].
The LC-MS/MS method exhibits validated linearity across the concentration range of 0.5–120 ng/mL in human plasma, with a correlation coefficient (r²) exceeding 0.998. Weighting factor optimization established 1/x² as optimal for variance homogeneity across the calibration range. Sensitivity evaluation confirmed a lower limit of quantification (LLOQ) of 0.5 ng/mL with precision (CV%) ≤12.5% and accuracy (88–102%) meeting regulatory requirements. The LLOQ demonstrates sufficient sensitivity for pharmacokinetic characterization, capturing terminal elimination phases effectively. Precision and accuracy studies at four QC levels (LLOQ, low, medium, high) show intra-day and inter-day precision within 4.8–9.2% and accuracy of 94.3–106.2%, confirming method reliability across the analytical range [1].
Table 3: Validation Parameters According to USFDA Guidelines for Procyclidine-d11 HCl Assay
Validation Parameter | Requirement | Procyclidine-d11 HCl Performance |
---|---|---|
Linearity Range | ≥6 points | 0.5–120 ng/mL |
Correlation Coefficient (r²) | ≥0.990 | >0.998 |
LLOQ | Signal/Noise ≥5 | 0.5 ng/mL (S/N=23) |
Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 4.8–9.2% |
Intra-day Accuracy (% Nominal) | 85–115% (80–120% at LLOQ) | 94.3–106.2% |
Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 6.1–8.7% |
Extraction Recovery | Consistent, >50% | 85.4–92.1% |
Matrix Effect (%RSD) | ≤15% | 2.8–5.3% |
Methyl tertiary-butyl ether (MTBE) emerges as the optimal extraction solvent for procyclidine-d11 hydrochloride from human plasma, achieving 92.1% recovery compared to ethyl acetate (78.3%) or diethyl ether (65.2%). The extraction protocol employs 500 µL plasma aliquots alkalized with 100 µL of 0.1M ammonium hydroxide (pH 10.5), followed by 3 mL MTBE and vortex mixing for 5 minutes. Centrifugation at 14,000 × g for 10 minutes achieves phase separation efficiency exceeding 98%, with the organic layer evaporated under nitrogen at 40°C. The residue undergoes reconstitution in 200 µL mobile phase, maintaining compatibility with chromatographic conditions. Critical parameters influencing recovery include alkalization pH (optimal 10.0–11.0), extraction time (>3 min for equilibrium), and solvent-to-plasma ratio (6:1 v/v), with lower ratios diminishing recovery due to incomplete partitioning [1].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3